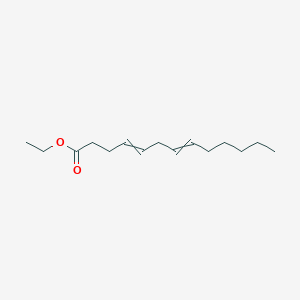
Ethyl trideca-4,7-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl trideca-4,7-dienoate is an organic compound with the molecular formula C15H26O2 It is characterized by the presence of a conjugated diene system, which consists of two double bonds separated by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl trideca-4,7-dienoate can be synthesized through various methods, including Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoisomeric purity, achieving ≥98% selectivity. Other methods, such as Heck alkenylation and Horner-Wadsworth-Emmons olefination, have also been employed, but they often lack the high stereoselectivity required .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using Pd-catalyzed cross-coupling reactions. The use of promoter bases like CsF or nBu4NF has been found to enhance the selectivity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl trideca-4,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated compounds.
Substitution: The diene system allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst for hydrogenation.
Substitution reagents: Such as halogens (e.g., Br2) for halogenation reactions.
Major Products
The major products formed from these reactions include epoxides, saturated esters, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl trideca-4,7-dienoate has several scientific research applications, including:
Chemistry: Used as a model compound for studying conjugated diene systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of ethyl trideca-4,7-dienoate involves its interaction with molecular targets through its conjugated diene system. This system allows the compound to participate in various chemical reactions, including electrophilic addition and radical reactions. The specific molecular targets and pathways involved depend on the context of its application, such as its interaction with enzymes or other biological molecules .
Comparaison Avec Des Composés Similaires
Ethyl trideca-4,7-dienoate can be compared with other similar compounds, such as:
Ethyl undeca-2,4-dienoate: Another conjugated diene ester with a shorter carbon chain.
Ethyl trideca-2,4,6-trienoate: A trienoic ester with an additional double bond, offering different reactivity and properties.
The uniqueness of this compound lies in its specific conjugated diene system and the resulting chemical and biological properties, which distinguish it from other similar compounds.
Propriétés
Numéro CAS |
68236-05-5 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
ethyl trideca-4,7-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h8-9,11-12H,3-7,10,13-14H2,1-2H3 |
Clé InChI |
HQXZCXKBNWBGFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



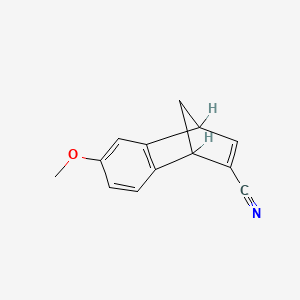
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)

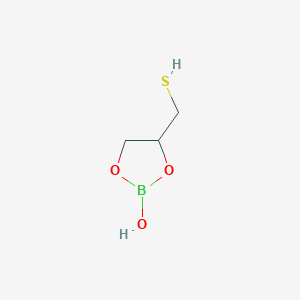
![8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14471825.png)
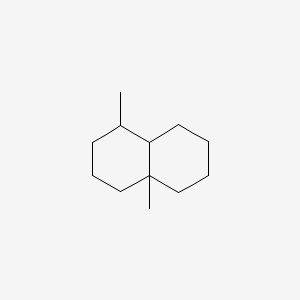
![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B14471836.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)
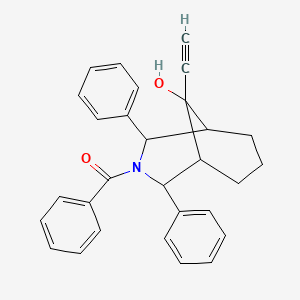
![N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14471847.png)
![N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide](/img/structure/B14471851.png)

